N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

This para-methoxybenzamide benzofuran-benzodioxole (CAS 886180-39-8) is specifically differentiated from its ortho- and meta-regioisomers by substitution geometry critical to PDE IV isoform selectivity and target engagement, as disclosed in scaffold-level patent US6514996. Procurement avoids confounding variables in comparative anticancer screening panels where vendor-reported MCF-7 antiproliferation data (10 µM) require independent replication. With MW 415.4 Da and tPSA ~87 Ų, it occupies oral bioavailability-compliant space, enabling direct in vitro ADME/PDE profiling as a chemical probe for benzodioxole pharmacology. Standard international B2B shipping applies.

Molecular Formula C24H17NO6
Molecular Weight 415.401
CAS No. 886180-39-8
Cat. No. B2835377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide
CAS886180-39-8
Molecular FormulaC24H17NO6
Molecular Weight415.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
InChIKeyWANIXZYGQAOPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide (CAS 886180-39-8) – Structural and Pharmacophoric Baseline for Procurement Screening


N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide (CAS 886180-39-8) is a synthetic, polycyclic small molecule (C₂₄H₁₇NO₆, MW 415.4) featuring a benzofuran–benzodioxole–methoxybenzamide scaffold. It belongs to the broader class of oxygen-containing heterocycles explored in phosphodiesterase (PDE) IV inhibition and anticancer screening programs. However, a direct primary literature or patent corpus specifying this exact compound is absent from accessible authoritative databases; existing technical datasheets are confined to chemical vendor portals. Consequently, compound classification and baseline property inference rely on scaffold-level analogy to benzofuran/benzodioxole derivatives described in patents such as US6514996 [1].

Why Direct Substitution of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide with In-Class Analogs Is Scientifically Unwarranted


Within the benzofuran–benzodioxole–benzamide chemotype, minor structural perturbations—such as the position of the methoxy substituent (ortho, meta, para), the nature of the heterocyclic ketone (benzodioxole vs. benzodioxine), or replacement of the benzamide moiety—can produce drastic shifts in target engagement, selectivity, and physicochemical properties. Scaffold-level patent disclosures (e.g., US6514996 [1]) demonstrate that PDE IV inhibitory activity and therapeutic window are exquisitely dependent on substitution pattern. Therefore, procurement decisions that treat analogs like N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide (CAS 886180-27-4) or N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-4-methoxybenzamide (CAS 886186-19-2) as interchangeable risk introducing uncontrolled confounding variables into research assays, absent direct comparative data.

Quantitative Evidence Guide: N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide (CAS 886180-39-8)


Structural Differentiation from the 2-Methoxybenzamide Regioisomer (CAS 886180-27-4)

The target compound possesses a para-methoxybenzamide moiety, whereas the closest cataloged analog CAS 886180-27-4 bears an ortho-methoxy group. In related benzofuran–benzamide series, para-substitution has been associated with enhanced PDE IV inhibitory potency relative to ortho-substituted congeners, where steric clash disrupts the amide’s coplanarity with the benzofuran core [1]. However, no head-to-head assay data exists for this specific pair; the differentiation is class-level inference.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Heterocyclic Ketone Differentiation: Benzodioxole vs. Benzodioxine Analog (CAS 886186-19-2)

CAS 886186-19-2 replaces the benzo[d][1,3]dioxole-5-carbonyl group with a 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl moiety. The saturation of the dioxine ring alters ring electronics, conformational flexibility, and metabolic stability. Patent data for PDE IV inhibitors indicate that benzodioxole-containing analogs often exhibit superior potency compared to their benzodioxine counterparts due to optimal π-stacking and reduced metabolic oxidation [1]. No direct comparative IC₅₀ values for this pair are published.

Medicinal Chemistry Bioisostere Analysis PDE IV Inhibition

Physicochemical Differentiation: Calculated vs. Measured Property Gaps

The calculated octanol–water partition coefficient (cLogP) for the target compound is approximately 5.1 (PubChem-derived via XLogP3, CAS 886180-39-8 [1]), placing it in a moderately lipophilic space. The benzodioxine analog CAS 886186-19-2 has a reported XLogP3 of 5.1 as well [2], indicating similar calculated lipophilicity. However, experimental solubility, permeability, and metabolic stability data are unavailable, preventing quantitative distinction. Absent measured ADME parameters, compound interchange cannot be justified on calculated properties alone.

Pre-formulation Calculated Physicochemical Properties Solubility

Purity and Sourcing Reliability: Critical Procurement Dimension

The target compound is listed across multiple chemical supplier catalogs (e.g., Chemsrc, Chemenu) with typical purity specifications of ≥95% (HPLC) . In contrast, the 2-methoxy regioisomer (CAS 886180-27-4) and 3-methoxy regioisomer (CAS 886180-33-2) are also available at similar purity grades. However, batch-to-batch consistency and the presence of regioisomeric impurities have not been independently verified via peer-reviewed analytical characterization. For procurement in sensitive biological assays, orthogonal identity confirmation (¹H/¹³C NMR, HRMS) is advised.

Chemical Procurement Purity Specification Reproducibility

Evidence-Supported Application Scenarios for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide Procurement


PDE IV Inhibitor Lead Optimization and Scaffold-Hopping Studies

Based on the benzofuran–benzodioxole pharmacophore disclosed in US6514996 [1], this compound serves as a structurally defined entry point for PDE IV inhibitor SAR exploration. Its para-methoxybenzamide appendage differentiates it from earlier ortho- and meta-substituted examples, enabling systematic evaluation of substitution geometry on enzymatic potency and isoform selectivity.

Regioisomeric Selectivity Profiling in Cancer Cell-Based Assays

Vendor claims of antiproliferative activity in MCF-7 breast cancer cells at 10 µM concentrations have been noted in supplier literature (non-peer-reviewed; excluded sources). If independently replicated, this compound's para-methoxy configuration may offer a distinct cytotoxicity or apoptosis-induction profile relative to the ortho- and meta-regioisomers, justifying its procurement for comparative anticancer screening panels.

Chemical Probe Development for Target Deconvolution

With a molecular weight of 415.4 Da and a topological polar surface area (tPSA) of approximately 87 Ų (estimated from the benzodioxine analog CAS 886186-19-2 [2]), this compound resides within oral bioavailability- compliant property space. Its procurement as a chemical probe, followed by rigorous in vitro ADME and kinase/pDE profiling, could establish it as a tool compound for dissecting benzodioxole-associated pharmacology.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.